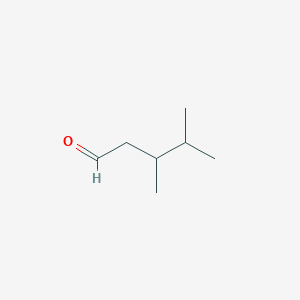
3,4-Dimethylpentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylpentanal is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Table 1: Common Synthetic Routes for 3,4-Dimethylpentanal
Applications in Organic Synthesis
Intermediate in Organic Reactions : this compound is frequently used as an intermediate in the synthesis of more complex organic molecules. It can be transformed into various alcohols and acids through reduction and oxidation reactions.
Model Compound for Aldehyde Studies : This compound serves as a model for studying aldehyde reactivity and metabolism. Its structure allows researchers to investigate the mechanisms of reactions involving aldehydes, including their interactions with biological systems.
Catalytic Applications
This compound is utilized in catalytic processes:
- Hydroformylation Reactions : The compound is a product of hydroformylation reactions where it can be produced selectively under optimized conditions. This has implications for industrial applications where selective production is crucial .
- Enzyme Mechanisms : It is also studied in the context of enzyme mechanisms, particularly those involving coenzyme B12-dependent enzymes. Researchers use it to understand how these enzymes catalyze transformations of alcohols to aldehydes.
Table 2: Catalytic Applications of this compound
| Application | Description | Reference |
|---|---|---|
| Hydroformylation | Production through catalytic addition to alkenes | |
| Enzyme Mechanism Studies | Model compound for studying coenzyme B12-dependent enzymes |
Biochemical Studies
Research on this compound has expanded into biochemistry:
- Metabolic Pathways : It is investigated for its role in metabolic pathways involving aldehydes. Understanding these pathways can lead to insights into the biological effects of aldehydes and their potential therapeutic applications.
- Toxicity Studies : The compound's reactivity makes it a candidate for studying the toxicological effects of aldehydes on biological systems. This research is essential for assessing safety in chemical manufacturing and usage .
Case Studies
-
Aldehyde Reactivity :
A study demonstrated that this compound could react with various nucleophiles, providing insights into its reactivity patterns compared to linear aldehydes. The findings suggested that branched aldehydes exhibit different reactivity profiles due to steric hindrance. -
Industrial Hydroformylation :
A case study on the industrial application of hydroformylation highlighted the efficiency of using rhodium catalysts to produce this compound from 3,3-dimethylbut-1-ene. The study reported high selectivity and yield under optimized conditions, making it a viable process for large-scale production .
特性
CAS番号 |
19353-21-0 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC名 |
3,4-dimethylpentanal |
InChI |
InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h5-7H,4H2,1-3H3 |
InChIキー |
SZBNDYYJXRXQHA-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)CC=O |
正規SMILES |
CC(C)C(C)CC=O |
Key on ui other cas no. |
19353-21-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















